molecular formula C11H14BrNO5 B14616096 4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide CAS No. 60679-72-3

4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide

Cat. No.: B14616096
CAS No.: 60679-72-3
M. Wt: 320.14 g/mol
InChI Key: WFBOGRVLTDVBOL-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C11H14BrNO5. This compound is characterized by the presence of a bromine atom, two hydroxyl groups, and a benzamide structure with two hydroxyethyl substituents. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a bromine-containing reagent in an organic solvent, followed by the reaction with ethylene oxide or a similar hydroxyethylating agent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and hydroxyethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alkyl halides are used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, reduced benzamides, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and bromine atom play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide is unique due to its combination of bromine, hydroxyl, and hydroxyethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

CAS No.

60679-72-3

Molecular Formula

C11H14BrNO5

Molecular Weight

320.14 g/mol

IUPAC Name

4-bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide

InChI

InChI=1S/C11H14BrNO5/c12-10-8(16)5-7(6-9(10)17)11(18)13(1-3-14)2-4-15/h5-6,14-17H,1-4H2

InChI Key

WFBOGRVLTDVBOL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)Br)O)C(=O)N(CCO)CCO

Origin of Product

United States

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